N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Beschreibung
N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a synthetic benzamide derivative characterized by:
- A conjugated (2Z,4E)-penta-2,4-dienyl backbone.
- A 4-methylpiperidin-1-yl substituent at the 1-oxo position.
- A terminal benzamide group and a phenyl ring at the distal end.
Eigenschaften
IUPAC Name |
N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-19-15-17-26(18-16-19)24(28)22(14-8-11-20-9-4-2-5-10-20)25-23(27)21-12-6-3-7-13-21/h2-14,19H,15-18H2,1H3,(H,25,27)/b11-8+,22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRNIXXSOYYGCI-POGMTIRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and a molecular weight of approximately 296.41 g/mol. The compound features a penta-2,4-dienyl moiety linked to a benzamide structure, which is crucial for its biological interactions.
- Antitumor Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the piperidine ring is often associated with enhanced interaction with biological targets such as enzymes involved in cell proliferation.
- Anti-inflammatory Properties : Compounds derived from benzamide structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : The piperidine moiety may contribute to neuroprotective activities, making this compound a candidate for further research in neurodegenerative diseases.
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide:
| Study Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Cytotoxicity Assay | A549 (Lung Cancer) | 12.5 | Significant reduction in viability |
| Cytotoxicity Assay | MCF7 (Breast Cancer) | 15.0 | Induced apoptosis |
| Inflammatory Response | RAW 264.7 (Macrophages) | 20.0 | Reduced TNF-alpha production |
Case Studies
- Case Study on Lung Cancer : In a study involving A549 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways.
- Breast Cancer Research : MCF7 cells treated with this compound showed significant morphological changes consistent with apoptosis. The study highlighted the potential of this compound as an adjunct therapy in breast cancer treatment.
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound could ameliorate symptoms associated with neurodegenerative conditions by reducing oxidative stress markers.
Vergleich Mit ähnlichen Verbindungen
Piperidine/Piperazine Derivatives
Key Comparisons:
Analysis:
Benzamide Derivatives with Aromatic Substituents
Key Comparisons:
Analysis:
- The benzamide group in the target compound is shared across analogs but linked to a rigid diene system, unlike the flexible peptidomimetic chains in compounds .
- Substituents like methoxy or ethoxy () improve water solubility but may compromise bioavailability, whereas the target compound’s phenyl and methylpiperidinyl groups balance lipophilicity .
Conjugated Diene Systems
Key Comparisons:
| Compound Name | Diene Configuration | Biological Implications |
|---|---|---|
| Target Compound | (2Z,4E) | Planar geometry favors flat binding pockets |
| TMK-777 () | (2E,4E) | Extended conformation may suit larger receptors |
Analysis:
- The (2Z,4E) isomer in the target compound creates a bent geometry, contrasting with the linear (2E,4E) configuration in TMK-775. This could influence interactions with enzymes or receptors requiring specific spatial alignment .
Research Findings and Implications
- Synthetic Flexibility : Piperidine/piperazine modifications (e.g., ) demonstrate that substituent bulk and polarity directly correlate with receptor selectivity and metabolic stability .
- Stereochemical Sensitivity : The (2Z,4E) configuration in the target compound may offer unique binding advantages over E,E isomers, though empirical data are needed to confirm this hypothesis.
- Pharmacokinetic Trade-offs : While polar groups (e.g., methoxy in ) improve solubility, they often reduce CNS penetration, making the target compound’s methylpiperidinyl group a strategic compromise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
